10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine
Description
Historical Context and Development
The compound 10-(4-bromobenzyl)-10H-pyrido[3,2-b]benzothiazine emerged as part of broader efforts to optimize azaphenothiazines, a class of heterocyclic compounds derived from phenothiazines. Phenothiazines, first synthesized in the late 19th century, gained prominence in the 1950s as antipsychotic agents. Azaphenothiazines, which replace one or more benzene rings in phenothiazines with azine rings (e.g., pyridine), were developed to enhance pharmacological selectivity and reduce side effects. The introduction of a bromobenzyl substituent at the N-10 position in this compound reflects structural modifications aimed at tuning electronic properties and bioactivity. Early synthetic routes for related pyrido-benzothiazines involved oxidative ring closure of aminothiophenol derivatives, while modern methods leverage coupling reactions and thermolysis.
Nomenclature and Structural Classification
The systematic IUPAC name, 10-[(4-bromophenyl)methyl]pyrido[3,2-b]benzothiazine , delineates its structure:
- A pyrido[3,2-b]benzothiazine core, comprising fused pyridine and benzothiazine rings.
- A 4-bromobenzyl group (-CH₂C₆H₄Br) at position 10 of the tricyclic system.
Structural Features :
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₃BrN₂S |
| Molecular weight | 369.28 g/mol |
| SMILES | C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC=C(C=C4)Br |
| Topological polar surface area | 41.4 Ų |
| Rotatable bonds | 2 |
The tricyclic system consists of a pyridine ring fused to a benzothiazine moiety, with the bromobenzyl group introducing steric bulk and electron-withdrawing effects. X-ray crystallography and computational studies confirm a planar geometry for the fused rings, with the bromobenzyl group adopting a perpendicular orientation relative to the core.
Significance in Heterocyclic Chemistry
As a 1-azaphenothiazine , this compound exemplifies the strategic incorporation of nitrogen atoms into phenothiazine scaffolds to modulate reactivity and biological activity. Key contributions to heterocyclic chemistry include:
- Electronic modulation : The pyridine nitrogen enhances π-π stacking interactions, while the bromine atom increases electrophilicity at the benzyl position.
- Synthetic versatility : The compound serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent.
- Conformational rigidity : The fused tricyclic system restricts rotational freedom, favoring selective binding to biological targets.
Comparative analysis with unsubstituted 10H-pyrido[3,2-b]benzothiazine (CAS 261-96-1) reveals that bromobenzyl substitution increases lipophilicity (LogP = 5.65 vs. 3.82), enhancing membrane permeability.
Position in Azaphenothiazine Research
This compound occupies a niche in azaphenothiazine research due to its dual functionality as a structural analog and chemical probe :
- Structure-activity relationships (SAR) : Studies compare its bioactivity with analogs bearing chloro, fluoro, or alkyl groups at the N-10 position. For example, replacing bromine with chlorine reduces antiproliferative activity by 40% in certain cancer cell lines.
- Mechanistic insights : It inhibits interferon-β (IFN-β) expression in keratinocytes, highlighting potential applications in autoimmune disease research.
- Synthetic intermediate : Used in the preparation of dimeric benzothiazines via oxidative coupling.
Recent advancements include its role in synthesizing pyrido[2,1-b]benzothiazol-1-ones , which exhibit antiallergic properties. Computational studies (e.g., DFT calculations) predict strong binding affinity for serotonin receptors, aligning with broader azaphenothiazine pharmacology.
Properties
IUPAC Name |
10-[(4-bromophenyl)methyl]pyrido[3,2-b][1,4]benzothiazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2S/c19-14-9-7-13(8-10-14)12-21-15-4-1-2-5-16(15)22-17-6-3-11-20-18(17)21/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWSDOFOOLESEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC=N3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromomaleic anhydride and hydrazine hydrochloride to form 4-bromo-1,2-dihydropyridazine-3,6-dione.
Chlorination: The intermediate is then chlorinated using phosphoryl chloride to yield 4-bromo-3,6-dichloropyridazine.
Cyclization: The key intermediate products are obtained by reacting the substituted aniline with secondary amines in ethanol at 80°C.
Chemical Reactions Analysis
10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits various pharmacological activities, making it a candidate for drug development.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido[3,2-b][1,4]benzothiazine possess anticancer properties. For instance:
- Case Study : A derivative of this compound was tested against several cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in cancer cells .
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against a range of pathogens.
- Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table illustrates the effectiveness of the compound against common bacterial and fungal pathogens .
Material Science Applications
In material science, 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine has been explored for its potential in developing novel materials.
Organic Electronics
The compound has shown promise in organic electronic applications due to its unique electronic properties.
- Case Study : Research demonstrated that films made from this compound exhibited good charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs) .
Photovoltaic Devices
Its application in photovoltaic devices has also been investigated.
- Data Table: Photovoltaic Performance
| Device Type | Efficiency (%) | Stability (hours) |
|---|---|---|
| Organic Solar Cells | 8.5 | 500 |
| Perovskite Solar Cells | 12.0 | 300 |
These findings suggest that incorporating this compound can enhance the performance of solar cells .
Mechanism of Action
The mechanism of action of 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine involves its interaction with specific molecular targets. For instance, its inhibitory activity against 15-lipoxygenase is due to its ability to bind to the enzyme’s active site, thereby preventing the formation of pro-inflammatory leukotrienes . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
SAR Trends :
- Electron-Withdrawing Groups (e.g., Br, Cl) : Improve metabolic stability and target affinity but may reduce solubility.
- Polar Substituents (e.g., esters, amines) : Enhance water solubility and receptor interactions but limit membrane permeability.
Pharmacokinetic and Drug-Likeness Profiles
Biological Activity
10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and neuropharmacological properties.
- Molecular Formula : C18H13BrN2S
- Molecular Weight : 368.36 g/mol
- CAS Number : 477864-54-3
Biological Activity Overview
The biological activity of this compound has been explored through various studies. The compound exhibits a range of activities including antimicrobial effects against Gram-positive bacteria and potential neuroleptic properties.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds, including this compound, show significant antimicrobial activity. A study found that several benzothiazine derivatives displayed effectiveness against Bacillus subtilis and Staphylococcus aureus with varying minimum inhibitory concentrations (MIC) ranging from 25 to 600 µg/mL .
Table 1: Antimicrobial Activity of Benzothiazine Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 10-(4-bromobenzyl)-10H-pyrido | 50 | Bacillus subtilis |
| Other derivatives (e.g., 31) | 500 | Staphylococcus aureus |
| Compounds with para-substituents | <100 | Bacillus subtilis |
The presence of bromine in the para position on the benzene ring has been correlated with increased antibacterial activity. This suggests that structural modifications can enhance the efficacy of these compounds against bacterial strains .
Neuropharmacological Effects
The neuropharmacological profile of benzothiazine derivatives has been studied extensively. For instance, compounds similar to this compound were assessed for their ability to block conditioned avoidance responses in animal models. These studies indicated that certain derivatives could achieve neuroleptic effects without significant extrapyramidal side effects, which is a common concern with many antipsychotic medications .
Case Study: Neuroleptic Activity
A comparative study involving various benzothiazine derivatives revealed that some compounds effectively inhibited conditioned avoidance responses in rats while minimizing catalepsy—a common side effect associated with traditional neuroleptics. This suggests a favorable therapeutic window for these compounds in treating psychiatric disorders .
Anti-inflammatory Properties
Benzothiazine derivatives have also been reported to exhibit anti-inflammatory properties. Compounds within this class have shown potential as calpain inhibitors and vasodilators, which may contribute to their therapeutic effects in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine derivatives?
- Methodological Answer : The compound can be synthesized via alkylation of the pyridobenzothiazine core with 4-bromobenzyl bromide under basic conditions. A typical protocol involves reacting the parent heterocycle (e.g., 10H-pyrido[3,2-b][1,4]benzothiazine) with 4-bromobenzyl bromide in anhydrous DMF using LiHMDS (2.0 equiv) as a base at room temperature for 12–24 hours . Purification via flash column chromatography (e.g., CHCl/MeOH gradients) yields the product. Reported yields for analogous compounds range from 47% to 91% depending on substituent steric effects .
Q. How are NMR spectroscopy and mass spectrometry employed to confirm the structure of this compound?
- Methodological Answer :
- H NMR : Key signals include aromatic protons (δ 6.8–8.4 ppm), the benzylic CH group (δ ~4.5–5.5 ppm as a singlet or multiplet), and bromobenzyl protons (δ ~7.3–7.5 ppm). For example, in similar derivatives, the benzylic methylene appears as a singlet at δ 5.2 ppm .
- MS (ESI+) : The molecular ion peak [M+H] should match the calculated molecular weight (e.g., CHBrNS: calc. 412.01, exp. 412.02) .
Advanced Research Questions
Q. How can low yields in the alkylation step be addressed during synthesis?
- Methodological Answer : Low yields often arise from incomplete deprotonation of the heterocyclic nitrogen. Optimize the base (e.g., switch from LiHMDS to KCO for milder conditions) or increase reaction time (24–48 hours). Alternatively, use a polar aprotic solvent like THF to enhance nucleophilicity . For sterically hindered derivatives, microwave-assisted synthesis (e.g., 100°C, 30 min) may improve efficiency .
Q. What strategies resolve discrepancies in C NMR data for the bromobenzyl substituent?
- Methodological Answer : Contradictions in C shifts (e.g., benzylic carbons) may stem from conformational flexibility or crystal packing. Perform variable-temperature NMR to assess dynamic effects . Cross-validate with X-ray crystallography if possible; for example, phenothiazine derivatives often exhibit planar aromatic systems with π-π stacking, stabilizing specific conformations .
Q. How do electronic effects of the 4-bromobenzyl group influence biological activity in HDAC inhibition studies?
- Methodological Answer : The electron-withdrawing bromine atom enhances electrophilicity of the benzyl group, potentially improving binding to Zn in HDAC active sites. Compare IC values of bromo-substituted analogs with chloro or methyl derivatives. For instance, 4-bromobenzyl-substituted compounds showed 2–3× higher selectivity for HDAC6 over HDAC1 in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
